4-(4-Methoxyphenyl)pyrrolidin-3-ol
Description
Significance of the Pyrrolidine (B122466) Ring in Contemporary Organic Synthesis
The pyrrolidine scaffold is of paramount importance in modern organic synthesis due to several key factors. It is a prevalent structural motif in numerous natural products and FDA-approved drugs. nih.govresearchgate.net The non-planar, sp³-hybridized nature of the ring allows for a greater exploration of three-dimensional chemical space, a crucial aspect in the design of novel therapeutic agents. nih.gov Furthermore, pyrrolidine and its derivatives are widely employed as organocatalysts and chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. mdpi.com The development of synthetic methods to access functionalized pyrrolidines with high efficiency and stereoselectivity remains an active area of research, highlighting the enduring importance of this heterocyclic system. nih.gov
The versatility of the pyrrolidine ring is further demonstrated by its presence in a wide range of pharmacologically important agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. frontiersin.org This broad applicability ensures that the synthesis and study of pyrrolidine-containing compounds will continue to be a vibrant and impactful area of chemical research.
Conformational Analysis of Pyrrolidine Ring Systems in a Research Context
The biological activity and chemical reactivity of pyrrolidine derivatives are intrinsically linked to the conformation of the five-membered ring. Unlike its aromatic counterpart, pyrrole (B145914), the saturated pyrrolidine ring is not planar and adopts a puckered conformation to relieve torsional strain. nih.govbeilstein-journals.org This puckering can be described by two primary envelope conformations, where one atom is out of the plane of the other four, or by a twist conformation, where two adjacent atoms are displaced in opposite directions from the plane of the other three.
Substituents on the pyrrolidine ring play a crucial role in dictating its preferred conformation. frontiersin.orgnih.gov The position and stereochemistry of these substituents can significantly influence the puckering of the ring, which in turn affects the spatial orientation of other groups attached to the ring. nih.govresearchgate.net For instance, the electronegativity and steric bulk of a substituent at the C-4 position can favor either an exo or endo pucker. nih.gov Computational methods, such as density functional theory and coupled cluster theory, are powerful tools for the rigorous conformational analysis of pyrrolidine systems, providing insights into the relative stabilities of different conformers. researchgate.net These theoretical studies, in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, are essential for understanding the structure-activity relationships of pyrrolidine-containing molecules. frontiersin.orgnih.gov
Pseudorotation Phenomena and 3D Structural Coverage in Pyrrolidine Derivatives
The non-planarity of the pyrrolidine ring gives rise to a dynamic conformational process known as pseudorotation. nih.govrsc.org This phenomenon involves a continuous interconversion between different puckered conformations without passing through a high-energy planar state. The pseudorotational pathway can be visualized as a wave of puckering that travels around the ring. rsc.org
This dynamic behavior has significant implications for the three-dimensional structure and properties of pyrrolidine derivatives. It allows the molecule to explore a wider range of conformations, which can be crucial for its interaction with biological targets. nih.gov The barrier to pseudorotation is relatively low, meaning that multiple conformations can be populated at room temperature. rsc.org The presence of substituents can influence the pseudorotational profile, stabilizing certain conformations over others. rsc.org Understanding the pseudorotation of a particular pyrrolidine derivative is therefore essential for a complete picture of its 3D structural coverage and its potential biological activity. nih.gov
| Parameter | Value | Source |
| Equatorial Conformer Stabilization Energy | 29 ± 10 cm⁻¹ | rsc.org |
| Barrier for Pseudorotation | 220 ± 20 cm⁻¹ | rsc.org |
| Calculated Equatorial Conformer Energy Preference (CCSD(T)) | 17 cm⁻¹ | rsc.org |
| Calculated Barrier for Pseudorotation (CCSD(T)) | 284 cm⁻¹ | rsc.org |
Table 1. Experimental and calculated parameters for pseudorotation in the pyrrolidine molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-14-9-4-2-8(3-5-9)10-6-12-7-11(10)13/h2-5,10-13H,6-7H2,1H3 |
InChI Key |
JWGOKIJCZGWNJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2O |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Methoxyphenyl Pyrrolidin 3 Ol and Analogues
Strategies for Pyrrolidine (B122466) Ring Construction
The formation of the pyrrolidine ring is a cornerstone of many synthetic endeavors in medicinal and organic chemistry. rsc.orgmdpi.com The approaches to constructing this essential heterocyclic motif can be broadly categorized into two main strategies: those that begin with a pre-existing cyclic structure and those that build the ring from acyclic starting materials.
Ring Synthesis from Cyclic Precursors
A predominant method for synthesizing pyrrolidine-containing compounds involves the use of readily available cyclic precursors. nih.govmdpi.com Proline and 4-hydroxyproline (B1632879), both featuring the pyrrolidine core, are common starting points for creating more complex derivatives. nih.govmdpi.com This strategy is widely employed in the synthesis of pharmaceutical drugs, as it often ensures the generation of optically pure compounds with good yields. nih.gov
For instance, the synthesis of various drugs begins with (S)-prolinol, which is typically prepared by the reduction of proline. nih.gov Similarly, 3-hydroxy-L-proline can be utilized to introduce the pyrrolidine ring into larger molecular frameworks through reactions like the Williamson ether synthesis. mdpi.com The modification of such precursors allows for the introduction of diverse substituents onto the pyrrolidine ring, leading to a wide array of functionalized molecules.
Ring Synthesis from Acyclic Precursors
While less common than methods using cyclic precursors, the construction of the pyrrolidine ring from acyclic compounds represents a versatile and powerful strategy. nih.govmdpi.com This approach involves the cyclization of linear molecules, a process that can be achieved through either intramolecular or intermolecular reactions. nih.gov
One notable example is an enantioselective synthesis where the key step is the cyclization of an alcohol using sodium hydride in dimethylformamide (DMF) to yield a Boc-protected pyrrolidine. nih.gov Cascade processes have also been developed to create tricyclic amine structures from acyclic precursors, which are crucial for the total synthesis of certain natural alkaloids. mdpi.com These methods often involve the in situ formation of a cyclic azomethine ylide from an aldehyde and a primary amine, followed by cyclative N-alkylation. mdpi.com The activation of hydroxyl groups in amino alcohols is another technique that facilitates the synthesis of functionalized pyrrolidines from acyclic starting materials. organic-chemistry.org
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have gained prominence as efficient tools for synthesizing pyrrolidine derivatives, offering advantages such as high atom economy, step economy, and reduced waste compared to traditional multi-step methods. researchgate.netnih.gov These reactions combine three or more starting materials in a single pot to generate complex molecular structures. nih.govjocpr.com
Application of 1,3-Dipolar Cycloaddition Reactions
A significant and widely utilized class of reactions for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.orgnumberanalytics.com This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene, to form a five-membered heterocycle. wikipedia.orgwikipedia.org These cycloadditions are known for their high degree of regio- and stereoselectivity, making them particularly valuable for creating complex, multi-substituted pyrrolidines. wikipedia.orgnih.gov
Azomethine ylides are versatile nitrogen-based 1,3-dipoles extensively used in [3+2]-cycloaddition reactions to synthesize pyrrolidines. rsc.orgnih.gov These ylides, often generated in situ, react with a variety of alkenes to produce highly functionalized pyrrolidine rings, potentially creating up to four new contiguous stereocenters. wikipedia.orgnih.gov The reaction's versatility allows for the synthesis of a diverse range of stereoisomers. rsc.org
The generation of azomethine ylides can be achieved through several methods, including the condensation of an amine with an aldehyde or from aziridines. wikipedia.org For example, the reaction of an α-amino ester with an aldehyde generates an azomethine ylide that can undergo cycloaddition with an alkene. nih.gov Catalytic asymmetric versions of this reaction, often employing metal complexes, have been developed to achieve high enantioselectivity. rsc.orgorganic-chemistry.org
A summary of representative azomethine ylide cycloaddition reactions for pyrrolidine synthesis is presented below:
| Ylide Precursor(s) | Dipolarophile | Catalyst/Conditions | Product | Ref |
| Benzyl(methoxymethyl)(trimethylsilyl)amine | Electron-deficient alkenes | Trifluoroacetic acid (catalytic), continuous flow | Substituted pyrrolidines | nih.gov |
| N-Aryl glycines, Alkenyl aldehyde | Intramolecular alkene | Heat | Octahydropyrrolo[3,4-b]pyrroles | nih.gov |
| Glycine (B1666218) esters, O-hydroxyarylaldehyde with dienyl ester | Intramolecular 1,3-dienyl ester | Heat | Tricyclic pyrrolidinochromenes | rsc.org |
| Amine, Aldehyde | Alkene on an indolinone | N/A | Spirocyclic pyrrolidine | wikipedia.org |
Nitroalkenes are effective dipolarophiles in cycloaddition reactions for the synthesis of substituted pyrrolidines. documentsdelivered.comacs.orgacs.org The reaction between a nitroalkene and an appropriate partner can lead to the stereoselective formation of 3,4-disubstituted pyrrolidines. documentsdelivered.comacs.org For instance, the Lewis acid-promoted [4+2] cycloaddition of 2,2-disubstituted 1-nitroalkenes with n-butyl vinyl ether yields cyclic nitronates. documentsdelivered.com These intermediates can then be reduced to afford 3,3-disubstituted pyrrolidines. documentsdelivered.com
The stereoselectivity of these cycloadditions is a key feature. For example, the reaction of (E)-2-nitrostyrene with (E)- and (Z)-1-propenyl ethers leads to the stereoselective synthesis of cis- and trans-3-phenyl-4-methyl-N-(p-tolylsulfonyl)pyrrolidine, respectively. documentsdelivered.com This highlights the ability to control the relative stereochemistry of the substituents on the pyrrolidine ring. Intramolecular aza-Michael cyclizations involving nitroalkenes, catalyzed by chiral phosphoric acids, have also been employed to produce enantioenriched pyrrolidines. whiterose.ac.uk
Key findings from nitroalkene cycloaddition studies are summarized in the table below:
| Nitroalkene | Reactant | Catalyst/Conditions | Product | Ref |
| 2,2-Disubstituted 1-nitroalkenes | n-Butyl vinyl ether | Lewis Acid, then H₂, Adam's catalyst | 3,3-Disubstituted pyrrolidines | documentsdelivered.com |
| (E)-2-Nitrostyrene | Ethyl (E)- or (Z)-1-propenyl ethers | N/A, then H₂, Adam's catalyst | cis- or trans-3-Phenyl-4-methyl-N-(p-tolylsulfonyl)pyrrolidine | documentsdelivered.com |
| (E)-2-Nitrostyrene | Ethyl (E)-2-styryl ether | N/A, then H₂, Adam's catalyst | trans-3,4-Diphenyl-N-(p-tolylsulfonyl)pyrrolidine | documentsdelivered.com |
| Cbz-protected bis-homoallylic amines (activated to thioacrylate) | Intramolecular aza-Michael acceptor | Chiral Phosphoric Acid (CPA) | Enantioenriched 2,2- and 3,3-disubstituted pyrrolidines | whiterose.ac.uk |
Catalytic Methodologies in Pyrrolidine Synthesis
Catalysis offers a powerful toolkit for the synthesis of pyrrolidines, enabling reactions with high levels of regio- and enantioselectivity. Various transition metals have been employed to catalyze the formation of the pyrrolidine ring through diverse mechanistic pathways.
Rhodium catalysts have been utilized in the [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds to produce 4-methyleneproline (B1208900) derivatives. organic-chemistry.org This method operates under very mild conditions and exhibits a high degree of chemoselectivity. organic-chemistry.org An intramolecular version of this reaction has also been developed, providing a route to proline-fused tricyclic heterocycles. organic-chemistry.org Furthermore, rhodium complexes can catalyze the cyclization of unsaturated amines to form pyrrolidines and pyrrolidinones. acs.org Photocatalytic [3+2] cycloaddition reactions of aryl cyclopropyl (B3062369) ketones represent another innovative strategy for constructing densely substituted cyclopentane (B165970) structures, which can be precursors to pyrrolidines. researchgate.net
Copper-catalyzed intramolecular C-H amination has emerged as a significant method for pyrrolidine synthesis. nih.gov This approach allows for the direct formation of a C-N bond by activating a C-H bond within the same molecule. nih.gov One such system employs [TpxCuL] complexes (where Tpx is a tris(pyrazolyl)borate ligand) to catalyze the intramolecular C-H amination of N-fluoride amides, yielding both pyrrolidines and piperidines. nih.govacs.org Mechanistic studies suggest the involvement of copper(I) to copper(III) oxidation states. nih.gov
Another copper-promoted method involves the intramolecular aminooxygenation of alkenes. nih.gov This diastereoselective synthesis of disubstituted pyrrolidines shows that α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines in excellent yields (76–97%) and high diastereomeric ratios (>20:1). nih.gov In contrast, γ-substituted substrates favor the formation of 2,3-trans pyrrolidine adducts with moderate selectivity. nih.gov
Table 2: Diastereoselectivity in Copper-Promoted Intramolecular Aminooxygenation of Alkenes
| Substrate | Major Product | Diastereomeric Ratio (dr) | Yield | Reference |
|---|---|---|---|---|
| α-Substituted 4-pentenyl sulfonamides | 2,5-cis-pyrrolidines | >20:1 | 76-97% | nih.gov |
| γ-Substituted 4-pentenyl sulfonamides | 2,3-trans-pyrrolidines | ~3:1 | Moderate | nih.gov |
| N-substituent directly tethered to α-carbon | 2,5-trans-pyrrolidine | Exclusive | Not Specified | nih.gov |
Iridium catalysts have proven effective in the synthesis of pyrrolidines through the reductive generation of azomethine ylides from tertiary amides and lactams. nih.govnih.gov Using Vaska's complex, [IrCl(CO)(PPh₃)₂], a broad range of stabilized and unstabilized azomethine ylides can be generated under mild conditions. nih.govnih.gov These intermediates then undergo subsequent regio- and diastereoselective [3+2] dipolar cycloaddition reactions with electron-deficient alkenes to afford structurally complex pyrrolidines. nih.govnih.gov This method is notable for its ability to create multiple stereocenters in a single, atom-economical step. rsc.org
The development of catalyst-tuned reactions allows for precise control over the regio- and enantioselectivity of pyrrolidine synthesis. While specific examples directly leading to 4-(4-methoxyphenyl)pyrrolidin-3-ol via this method were not detailed in the provided context, the principles of enantioselective hydroalkylation are relevant. For instance, enantioselective hydrodifluoroalkylation of alkenes has been achieved using conformationally tuned peptidyl hydrogen atom transfer catalysts. nih.gov This approach, which involves the photocatalytic generation of a radical that then engages with a chiral catalyst, demonstrates the potential for creating enantioenriched products. nih.gov Similarly, L-proline has been used as an enantioselective catalyst in the multicomponent synthesis of pyrans and thiopyrans, showcasing how organocatalysis can induce stereoselectivity. mdpi.comnih.gov
Cyclization Reactions for Pyrrolidine-2-ones and Pyrrolidine-2,5-diones
Cyclization reactions are a cornerstone of heterocyclic synthesis, and they play a crucial role in the formation of pyrrolidin-2-ones and pyrrolidine-2,5-diones, which can serve as precursors to substituted pyrrolidines.
One effective method involves the reaction of amide and thioamide dianions with epibromohydrin (B142927) to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This approach is efficient and provides a direct route to these valuable building blocks. organic-chemistry.org Another strategy for synthesizing 1,5-substituted pyrrolidin-2-ones starts from donor-acceptor cyclopropanes, which undergo ring-opening with anilines or benzylamines followed by cyclization. nih.gov
The synthesis of pyrrolidine-2,5-diones can be achieved through various cyclization pathways. For example, new approaches to 5,6-dihydropyrrolo[3,4-d] wikipedia.orgnih.govnih.govtriazol-4(2H,4H)-ones involve the cyclodehydration of substituted pyrrolidin-2-ones. researchgate.net Additionally, several N-phenacyl enaminones, derived from N-phenacylpyrrolidine-2-thiones, have been shown to cyclize into 2,3-dihydro-1H-pyrrolizines under acidic conditions, demonstrating an unexpected yet synthetically useful transformation. arkat-usa.org
Ring-Closing Enyne Metathesis in Chiral Pyrrolidine Synthesis
Ring-closing enyne metathesis (RCEM) has emerged as a powerful and atom-economical method for constructing cyclic compounds, including chiral pyrrolidine derivatives. organic-chemistry.orgacs.org This reaction, catalyzed by ruthenium complexes like the Grubbs first and second-generation catalysts, facilitates the formation of a five-membered pyrrolidine ring from an acyclic enyne precursor containing a nitrogen atom. organic-chemistry.orgacs.org The resulting diene system within the cyclized product offers a versatile handle for further chemical transformations, such as Diels-Alder reactions. organic-chemistry.orgacs.org
A significant advantage of this methodology is its compatibility with substrates containing basic or nucleophilic nitrogen atoms, which can often poison catalyst activity. organic-chemistry.orgnih.gov Research has demonstrated that the RCEM reaction can proceed smoothly under mild conditions and, notably, without the need for an ethylene (B1197577) atmosphere, which is sometimes required in other metathesis reactions. acs.orgnih.govacs.org The first-generation Grubbs catalyst has proven effective for this transformation, proceeding through a proposed mechanism where the ruthenium carbene preferentially coordinates with the alkyne moiety over the nitrogen atom. acs.org This selective coordination allows the cyclization to occur efficiently, yielding a range of new pyrrolidine derivatives in good yields. organic-chemistry.orgnih.gov
The scope of the RCEM reaction has been explored with various enyne substrates, demonstrating its utility in generating diverse pyrrolidine structures. organic-chemistry.org However, limitations have been observed with substrates exhibiting significant steric hindrance or those containing strong electron-donating groups like sulfur, which can impede the catalytic cycle. organic-chemistry.org
Table 1: Catalysts in Ring-Closing Enyne Metathesis for Pyrrolidine Synthesis
| Catalyst | Generation | Key Features |
|---|---|---|
| Grubbs Catalyst | First | Effective for RCEM of enynes with basic nitrogen atoms. acs.org |
Aminocyclizations
Aminocyclization represents a fundamental and versatile strategy for the synthesis of pyrrolidine rings. This approach involves the intramolecular cyclization of an amine onto an electrophilic center within the same molecule. A notable example is a facile, stereoselective protocol involving the bromination of an isolated double bond in a nitrogen-containing substrate, followed by an intramolecular aminocyclization. nih.govrsc.orgrsc.org This method has proven effective for the formation of both pyrrolidine and piperidine (B6355638) ring systems, which are core structures in numerous biologically active natural products. nih.govrsc.org
The success of this aminocyclization is dependent on the nature of the nitrogen nucleophile. Secondary amines have been shown to be effective substrates for this reaction. rsc.org In contrast, amides and sulfonamides were found to be unsuitable for this particular cyclization process, and primary amines demonstrated lower efficacy, potentially due to reduced nucleophilicity. rsc.org The reaction conditions can be optimized by using higher boiling point solvents such as THF, acetone, or DMF, which generally lead to better yields compared to dichloromethane. rsc.org A key feature of this method is the concomitant formation of a double bond upon cyclization, providing a useful functional group for subsequent chemical modifications. rsc.org
Polyhydroxylated pyrrolidines, also known as azasugars, are a class of compounds often synthesized via aminocyclization pathways. nih.gov These molecules act as mimics of the oxa-carbenium transition state involved in carbohydrate processing by enzymes, making them attractive targets for the development of therapeutic agents. nih.gov
Table 2: Substrate Suitability for Bromination-Initiated Aminocyclization
| Substrate Type | Suitability for Cyclization | Reference |
|---|---|---|
| Secondary Amines | Effective | rsc.org |
| Primary Amines | Less Effective | rsc.org |
| Amides | Not Suitable | rsc.org |
Novel Synthetic Pathways for Substituted Pyrrolidines
The development of novel synthetic methodologies continues to expand the accessibility and diversity of substituted pyrrolidines. One innovative approach utilizes transaminases in a biocatalytic cascade to produce chiral 2-substituted pyrrolidines from commercially available ω-chloroketones. acs.org This method provides access to both enantiomers of the target pyrrolidines with high enantiomeric excess by selecting the appropriate transaminase enzyme. acs.org
Another significant advancement is the use of 1,3-dipolar cycloaddition reactions between azomethine ylides and various dipolarophiles. nih.gov This classical method for constructing five-membered heterocycles allows for the control of stereochemistry at multiple positions of the pyrrolidine ring. The stereoselectivity at positions 2 and 5 is influenced by the geometry of the azomethine ylide, while the stereochemistry at positions 3 and 4 is determined by the orientation of the substituents on the dipolarophile. nih.gov
Furthermore, green and sustainable synthetic routes are gaining prominence. These include solvent-free reactions and the use of renewable starting materials to construct the pyrrole (B145914) and pyrrolidine framework. nih.gov Structure-based drug design has also driven the synthesis of novel pyrrolidine-2,5-diones as potential therapeutic agents, such as TNF-α inhibitors. nih.gov These modern approaches underscore the continuous evolution of synthetic strategies toward more efficient, selective, and environmentally benign methods for producing complex pyrrolidine derivatives. nih.gov
Microwave-Assisted Organic Synthesis of Pyrrolidine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, including the synthesis of pyrrolidine derivatives. mdpi.comnih.gov This technique utilizes dielectric heating to rapidly and efficiently raise the temperature of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. mdpi.comnih.govscispace.com
The application of microwave irradiation has been successfully demonstrated in various reactions for constructing pyrrolidine rings. For instance, the 1,3-dipolar cycloaddition of an azomethine ylide, derived from glycine and paraformaldehyde, with a chlorin (B1196114) derivative was achieved under microwave heating, albeit with a slight reduction in yield compared to conventional heating due to the potential for side reactions at the rapid heating rates. mdpi.com Despite this, the time and energy efficiency of the microwave protocol makes it a preferred method. mdpi.com
Microwave-assisted N-alkylation of pyrrolidine-fused chlorins has also been effectively performed. mdpi.com For example, the reaction of a chlorin with 2-bromoethanaminium bromide in the presence of a base under microwave irradiation at 75 °C for just 5 minutes afforded the desired product in a 68% yield. mdpi.com Furthermore, multicomponent reactions for the synthesis of pyrrolidinone derivatives have been developed using microwave irradiation in green solvents like ethylene glycol, showcasing the environmental benefits of this technology. scispace.comresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrrolidine-Fused Chlorin
| Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional | 8 hours | 50% | mdpi.com |
General Synthetic Routes to Pyrrolidine-Based Iminosugars
Pyrrolidine-based iminosugars are polyhydroxylated alkaloids that function as glycomimetics, often by inhibiting enzymes involved in carbohydrate processing. digitellinc.comnih.gov Their synthesis is of significant interest due to their therapeutic potential in treating a range of diseases. digitellinc.com General synthetic strategies often begin with commercially available sugars or amino acids, leveraging their inherent stereochemistry to install the multiple stereocenters present in the final iminosugar targets. digitellinc.comnih.gov
One common approach involves a one-pot reaction sequence that can include a ring-opening reductive elimination, a reductive amination, and an intramolecular nucleophilic substitution. digitellinc.com The choice of amine used in the reductive amination step can be varied to produce different classes of iminosugars, including polyhydroxylated pyrrolidines, pyrrolizidines, and indolizidines. digitellinc.com
Another powerful technique used in the synthesis of iminosugar precursors is ring-closing metathesis (RCM). nih.gov For example, starting from natural amino acids like L-serine or L-alanine, a series of steps including protection, coupling, and reaction with an organometallic reagent can generate a diene precursor suitable for RCM to form a piperidone intermediate, which is then further elaborated into the final iminosugar. nih.gov The synthesis of multivalent iminosugar displays, which can exhibit enhanced biological activity, has been achieved through methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," often facilitated by microwave irradiation to couple azido-functionalized pyrrolidines to various scaffolds. mdpi.com
Stereochemical Control and Asymmetric Synthesis
Enantioselective Synthesis of Pyrrolidine (B122466) Derivatives
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. Several powerful techniques have been applied to the synthesis of pyrrolidine derivatives, ensuring high levels of enantiopurity.
One of the most potent methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. nih.govdiva-portal.org To achieve enantioselectivity, this reaction can be catalyzed by chiral metal complexes or can employ chiral auxiliaries. msu.edursc.org
In the context of synthesizing substituted pyrrolidines, the use of chiral azomethine ylides has proven to be a successful strategy. capes.gov.br These ylides, which are unstable intermediates, can be generated in situ from various precursors. msu.edu For instance, the reaction of an N-substituted glycine (B1666218) with an aldehyde can generate an azomethine ylide that then reacts with a dipolarophile. When a chiral ligand is coordinated to a metal catalyst, it can influence the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer of the pyrrolidine product. nih.gov The reaction between an azomethine ylide derived from an amino acid ester and an alkene can be catalyzed by a chiral metal complex to afford highly enantioenriched pyrrolidines. rsc.org
A notable example involves the reaction between trans-2,3-dimethoxycarbonyl-1-(4-methoxyphenyl)aziridine and benzaldehyde, which upon heating, generates a cis-azomethine ylide that subsequently reacts to form oxazolidines. nih.gov This highlights the generation of specific ylide stereoisomers that can influence the final product's stereochemistry.
The synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols can be achieved through various stereoselective methods. A key strategy involves the asymmetric 1,3-dipolar cycloaddition of chiral azomethine ylides to alkenoylcamphorsultams, which act as chiral Michael acceptors. capes.gov.br This approach leads to the formation of trans-3,4-disubstituted pyrrolidines with a protected hydroxyl group at the C(4) position in high diastereomeric ratios. capes.gov.br Subsequent removal of the chiral auxiliary and other protecting groups yields the desired enantiopure 4-substituted pyrrolidin-3-ol. This method has been successfully applied to the synthesis of glycosidase inhibitors, demonstrating its utility in preparing biologically active compounds. capes.gov.br
Another approach involves the stereoselective reduction of a corresponding ketone precursor. For instance, the enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol has been achieved through an iridium-diamine-catalyzed asymmetric transfer hydrogenation reaction, introducing the desired chirality at the hydroxyl-bearing carbon. nih.gov This strategy could be adapted for the synthesis of 4-(4-methoxyphenyl)pyrrolidin-3-ol.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely used in asymmetric synthesis due to its reliability and versatility. wikipedia.org
In the synthesis of pyrrolidine derivatives, chiral auxiliaries can be attached to either the azomethine ylide precursor or the dipolarophile. diva-portal.org For example, fumaramides bearing C2-symmetrical pyrrolidine moieties have been used as chiral auxiliaries in radical reactions, leading to high diastereoselectivities. capes.gov.br Evans oxazolidinones are another class of widely used chiral auxiliaries that can be employed in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high control. wikipedia.orgresearchgate.net Camphorsultam is also a classic chiral auxiliary that has found application in various asymmetric transformations. wikipedia.org The choice of auxiliary and its point of attachment can significantly influence the stereochemical outcome of the reaction.
Stereoselective reduction of a prochiral ketone is a common and effective method for introducing a stereogenic alcohol center. In the synthesis of pyrrolidin-3-ols, the reduction of a pyrrolidin-3-one precursor can be achieved using various chiral reducing agents or catalysts. acs.org For instance, the N-tert-butanesulfinylimine group has been shown to be readily reduced with sodium borohydride (B1222165) to afford the corresponding N-tert-butanesulfinyl amine derivatives with high diastereoselectivity. acs.org
Catalytic hydrogenation of highly substituted pyrrole (B145914) systems has also been demonstrated to proceed with excellent diastereoselectivity, yielding functionalized pyrrolidines with multiple new stereocenters. nih.gov The reaction is believed to proceed in a stepwise manner, where the initial reduction of a substituent directs the subsequent reduction of the pyrrole ring. nih.gov
Diastereoselective Synthesis
Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others in a reaction that creates multiple stereocenters. In the context of this compound, which has two stereocenters, controlling the relative configuration (cis or trans) of the substituents is crucial.
The 1,3-dipolar cycloaddition reactions of azomethine ylides are often highly diastereoselective. acs.org The stereochemical outcome is influenced by the geometry of the azomethine ylide and the approach of the dipolarophile. By carefully selecting the reaction partners and conditions, it is possible to favor the formation of either the endo or exo cycloadduct, which translates to a specific diastereomeric relationship in the resulting pyrrolidine ring.
For example, the reaction of N-tert-butanesulfinylazadienes with azomethine ylides, catalyzed by Ag2CO3, has been shown to produce densely substituted pyrrolidines with good to excellent diastereoselectivities. acs.org The (S)-configuration of the sulfinyl group directs the formation of the (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. acs.org Similarly, a one-pot, four-step protocol involving the addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine has been used to prepare N-protected pyrrolidines with high diastereoselectivity. nih.gov
Influence of Stereoisomers on Molecular Interactions and Properties
The specific three-dimensional arrangement of atoms in stereoisomers can have a profound impact on their physical, chemical, and biological properties. This is because molecular interactions, particularly with other chiral molecules like biological receptors and enzymes, are highly dependent on stereochemistry.
The inhibitory activity of (3-substituted-cyclopentyl and -cyclohexyl)glycine pyrrolidides against dipeptidyl peptidase IV is also dependent on the configuration at each of the three chiral centers. nih.gov This demonstrates that even small changes in stereochemistry can lead to significant differences in biological activity.
Furthermore, the introduction of fluorine atoms into the pyrrolidine ring can induce significant conformational changes due to stereoelectronic effects like the gauche effect and the anomeric effect. beilstein-journals.orgbeilstein-journals.org These effects can alter the preferred conformation of the pyrrolidine ring and, consequently, its interactions with its environment. beilstein-journals.org
Derivatization and Functionalization Strategies
Functionalization of Preformed Pyrrolidine (B122466) Rings
The functionalization of a pre-existing 4-(4-methoxyphenyl)pyrrolidin-3-ol ring system is a direct approach to creating a library of analogs with diverse properties. A primary method involves the oxidation of the 3-hydroxyl group to a ketone, which then serves as a key intermediate for a variety of subsequent transformations.
One documented strategy begins with an N-protected 4-hydroxy-pyrrolidine derivative. nih.gov This precursor undergoes oxidation to yield the corresponding 4-oxo-pyrrolidine. This ketone is then susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. The addition of these reagents to the carbonyl group allows for the introduction of a wide range of substituents at the 4-position, leading to the formation of tertiary alcohols. A notable aspect of this reaction is the influence of additives like cerium trichloride (B1173362) on the stereochemical outcome of the Grignard addition, which can lead to the selective formation of different diastereoisomers. nih.gov
Another approach to functionalizing the preformed ring involves the reduction of a pyrrolidine-2,3-dione (B1313883) precursor. For instance, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione can be reduced using reagents like borane (B79455) dimethyl sulfide (B99878) complex to yield the corresponding 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol. diva-portal.org This method provides access to pyrrolidin-3-ol derivatives with substitution at both the N-1 and C-5 positions.
Furthermore, direct C-H functionalization represents an advanced strategy for modifying the pyrrolidine core, although specific examples starting from this compound are not extensively documented. However, general methods for the selective oxygenation of C-H bonds in cyclic systems could potentially be applied. nih.gov
Introduction of Diverse Substituents onto the Pyrrolidine Core
The introduction of a wide array of substituents onto the pyrrolidine core of this compound is crucial for fine-tuning its biological activity. These modifications can be made at the nitrogen atom or at various carbon positions of the ring.
N-Substitution: The secondary amine of the pyrrolidine ring is a prime site for derivatization. N-alkylation, N-arylation, and N-acylation are common transformations. For example, N-protection with groups like a tris(4-methoxyphenyl)methyloxyethyl residue has been employed in the synthesis of related 4-hydroxyproline (B1632879) derivatives. nih.gov
C-Substitution: As mentioned previously, the oxidation of the 3-hydroxyl group to a ketone opens the door to a plethora of C-4 substitutions via the addition of organometallic reagents. nih.gov This allows for the introduction of various alkyl and aryl groups.
Furthermore, the synthesis of 1-(4-methoxyphenyl)pyrrolidin-2-ones with diverse substituents at the 4-position has been reported. These syntheses often start from a precursor that is then elaborated to include various heterocyclic fragments such as azoles, diazoles, oxadiazoles, thiadiazoles, and triazoles. researchgate.net While this example starts from a pyrrolidin-2-one, the strategies for introducing substituents at the C-4 position are relevant to the functionalization of the this compound scaffold.
A multi-step synthetic route has been demonstrated for creating highly functionalized pyrrolidines, showcasing the potential for diverse substitution patterns. diva-portal.org This route can be adapted to introduce a variety of functional groups onto the pyrrolidin framework.
Preparation of Novel Conjugates and Analogs
The development of novel conjugates and analogs of this compound is a key strategy for expanding its therapeutic potential. Conjugation to other molecules can enhance targeting, improve pharmacokinetic properties, or introduce new functionalities.
While specific examples of conjugates derived directly from this compound are not prevalent in the reviewed literature, general principles of bioconjugation can be applied. The hydroxyl and amine functionalities of the molecule serve as handles for conjugation. For instance, the hydroxyl group can be esterified or etherified to link to other molecules, while the secondary amine can be acylated or alkylated to form conjugates. The growing field of novel drug conjugates, including antibody-drug conjugates (ADCs), peptide-drug conjugates, and oligonucleotide conjugates, offers a wide range of possibilities for creating targeted therapies. nih.gov
The synthesis of analogs often involves modifying the core structure or the substituents. For example, analogs with different aromatic groups in place of the 4-methoxyphenyl (B3050149) group can be synthesized to explore the impact of this moiety on biological activity. nih.gov Similarly, the synthesis of pyrrolidine-3,4-diol (B51082) derivatives, which are analogs of this compound, has been achieved starting from sugars and incorporating aromatic moieties. nih.gov These analogs have shown potent and selective inhibitory activity against certain enzymes. nih.gov
Transformation of N-Acylpyrazoles to Other Functionalities
While the direct transformation of N-acylpyrazoles derived from this compound is not explicitly detailed in the available literature, the synthesis of pyrazole-containing structures from related precursors provides insight into potential synthetic pathways.
One relevant approach involves the synthesis of 3-phenylpyrazolo[4,3-b]pyridines from 4-amino-3-phenylpyrazoles. nih.gov This demonstrates a cyclization reaction to form a fused heterocyclic system. A similar strategy could potentially be employed starting with a suitably functionalized pyrazole (B372694) derivative of this compound.
Another interesting strategy is the vinylogous functionalization of 4-alkylidene-5-aminopyrazoles with electrophiles like methyl trifluoropyruvate. beilstein-journals.org This reaction leads to the formation of highly functionalized tertiary alcohols bearing a pyrazole ring. Starting with a precursor derived from this compound, this methodology could be used to introduce complex side chains containing a pyrazole moiety.
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved starting from 3-(4-methoxyphenyl)-pyrazol-5-amine. nih.gov This highlights a pathway to construct complex heterocyclic systems from a building block containing the 4-methoxyphenyl group, which is also present in the target compound. These synthetic strategies suggest that an N-acylpyrazole derivative of this compound could serve as a versatile intermediate for the construction of more complex, biologically active molecules.
Reaction Mechanisms and Mechanistic Investigations
Mechanistic Understanding of Cycloaddition Reactions
The [3+2] dipolar cycloaddition of azomethine ylides is a powerful and atom-economical method for constructing the pyrrolidine (B122466) skeleton, often with high control over stereochemistry. nih.govacs.org These reactions can proceed through different mechanistic pathways depending on the nature of the reactants and conditions.
Polar [3+2] Cycloaddition Mechanisms
Polar [3+2] cycloaddition reactions are a primary method for synthesizing substituted pyrrolidines. mdpi.com These reactions involve the interaction of an electron-rich 1,3-dipole, such as an azomethine ylide, with an electron-deficient dipolarophile (e.g., an alkene). mdpi.com The mechanism is generally considered a concerted process where the two new carbon-carbon bonds are formed simultaneously, albeit potentially asynchronously. wikipedia.org
Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), provide a deeper understanding. nih.gov For a reaction between an azomethine ylide and an electrophilic ethylene (B1197577), analysis shows a high polar character, driven by a significant Global Electron Density Transfer (GEDT) at the transition state. nih.gov This polarity results in a low activation energy. For instance, one study calculated an activation enthalpy of 8.7 kcal·mol⁻¹ for the most favorable reaction pathway. nih.gov Frontier Molecular Orbital (FMO) theory further explains the reactivity and selectivity, where a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile leads to stabilizing orbital interactions. chemrxiv.org
The reaction's high polarity and concerted nature make it highly regio- and stereoselective, which is crucial for constructing complex molecules like 4-(4-methoxyphenyl)pyrrolidin-3-ol. wikipedia.orgnih.gov
Stepwise Zwitterionic Mechanisms
While many [3+2] cycloadditions are concerted, a stepwise mechanism involving a zwitterionic intermediate can also occur, particularly when the reactants have specific electronic properties or when stabilized intermediates are possible. In this pathway, the initial nucleophilic attack of the carbanionic center of the azomethine ylide on the dipolarophile forms a zwitterionic intermediate. Subsequent ring closure through an intramolecular nucleophilic attack by the anion on the iminium cation then forms the five-membered pyrrolidine ring.
The favorability of a stepwise versus a concerted mechanism can be influenced by the substituents on both the ylide and the dipolarophile, as well as the solvent polarity. Highly polar solvents can stabilize the zwitterionic intermediate, making the stepwise pathway more competitive. The specific electronic nature of the 4-methoxyphenyl (B3050149) group in a precursor to this compound can influence the stability of such intermediates.
Radical Aryl Migrations in Pyrrolidine Formation
Radical reactions offer alternative pathways to pyrrolidine structures. One notable process is the intramolecular radical aryl migration. rsc.org This type of reaction involves the migration of an aryl group from a carbon or heteroatom to a radical center through a spirocyclic intermediate or transition state. rsc.org
In the context of pyrrolidinone synthesis, a related structure, a cascade process has been proposed. This process can be initiated by the formation of an alkyl radical, which then undergoes a 1,4-aryl migration. ox.ac.uk For example, a radical generated on a side chain can attack an aromatic ring, leading to a spirocyclic intermediate. Subsequent ring-opening and cyclization steps can ultimately form the pyrrolidine ring. ox.ac.uk This strategy is driven by the formation of a more stable radical species, such as a lower-energy ketyl radical. nih.gov These radical migrations are powerful tools for creating complex molecular scaffolds from accessible starting materials. nih.govsustech.edu.cn
Theoretical Insights into Regio- and Stereoselectivity of Reactions
Computational chemistry provides critical insights into the factors controlling the selectivity of pyrrolidine synthesis. For [3+2] cycloadditions, Density Functional Theory (DFT) calculations are used to model the transition states and determine the origins of regio- and stereoselectivity. nih.govchemrxiv.org
Analysis of Frontier Molecular Orbital (FMO) interactions often reveals that the observed selectivity arises from the most stabilizing orbital overlap between the dipole and the dipolarophile. chemrxiv.org For example, calculations can compare the energy barriers for different transition states (e.g., endo vs. exo or ortho vs. meta), with the lowest energy pathway corresponding to the major product observed experimentally. nih.govnih.gov
One study on an azomethine ylide cycloaddition found that the preferred ortho/endo pathway was favored due to a smaller HOMO-LUMO energy gap and greater orbital overlap compared to other possible transition states. chemrxiv.org Furthermore, non-covalent interactions, such as intermolecular hydrogen bonds between the reactants in the transition state, can play a decisive role in directing selectivity, sometimes leading to unexpected outcomes. nih.gov
| Parameter | Significance | Example Finding | Reference |
|---|---|---|---|
| Activation Enthalpy (ΔH‡) | Determines the kinetic favorability of a reaction pathway. Lower values indicate a faster reaction. | The most favorable ortho/endo path has a ΔH‡ of 8.7 kcal·mol⁻¹. | nih.gov |
| Reaction Enthalpy (ΔH) | Indicates the overall energy change of the reaction (exothermic vs. endothermic). | The reaction is strongly exergonic, with a ΔH of -42.1 kcal·mol⁻¹. | nih.gov |
| Global Electron Density Transfer (GEDT) | Measures the polarity of the reaction. Higher values indicate a more polar, often faster, reaction. | A GEDT of 0.23 e at the transition state confirms a highly polar character. | nih.gov |
| FMO Energy Gap (HOMO-LUMO) | A smaller energy gap between the dipole's HOMO and the dipolarophile's LUMO leads to stronger stabilizing interactions. | The preferred transition state exhibits the smallest NED (Normal Electron Demand) HOMO-LUMO gap. | chemrxiv.org |
Tautomerism Studies in Pyrrolidine-2,3-diones
Pyrrolidine-2,3-diones, which are oxidized analogues of the 3-hydroxy-pyrrolidine core, can exhibit complex tautomeric equilibria. These compounds are structurally related to 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione, which can be synthesized from 4-methoxyaniline. diva-portal.org Tautomerism in similar systems, like 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes, has been investigated. nih.gov In these alpha-ketooxime systems, the presence of a tautomeric nitroso-enol form was confirmed in solution. nih.gov This equilibrium between different tautomers is critical as it can dictate the molecule's chemical reactivity and biological interactions. The specific tautomers present can depend on factors like the solvent, pH, and temperature.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular properties by calculating the electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(4-Methoxyphenyl)pyrrolidin-3-ol, this would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a robust description of molecular geometries and energies. nih.govresearchgate.net
An electronic structure analysis, following geometry optimization, reveals the distribution of electrons within the molecule, which is crucial for understanding its properties and reactivity.
| Parameter | Description | Expected Finding |
|---|---|---|
| Conformation | The 3D shape of the pyrrolidine (B122466) ring. | The five-membered pyrrolidine ring is expected to adopt a non-planar conformation, such as an envelope or half-chair form, to minimize steric strain. nih.govresearchgate.net |
| Dihedral Angle | The angle between the methoxyphenyl group and the pyrrolidine ring. | A significant twist is expected between the two rings to alleviate steric clashes. nih.govresearchgate.net |
| Bond Lengths | The distances between connected atoms (e.g., C-C, C-N, C-O). | Values would be compared to standard single and double bond lengths to assess bond order and strain. nih.gov |
| Bond Angles | The angles formed by three connected atoms. | Deviations from ideal sp³ (109.5°) or sp² (120°) hybridization angles would indicate ring strain or steric effects. nih.gov |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher energy HOMO indicates a greater willingness to donate electrons, corresponding to stronger nucleophilic or basic character. youtube.comyoutube.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons, indicating stronger electrophilic or acidic character. youtube.comyoutube.com
The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap implies the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring and the heteroatoms (oxygen and nitrogen) due to their lone pairs of electrons. The LUMO would likely be distributed over the antibonding orbitals of the aromatic system.
| Orbital | Expected Energy Level | Primary Atomic/Group Contribution | Role in Reactivity |
|---|---|---|---|
| HOMO | Relatively High | 4-Methoxyphenyl ring, Oxygen of the hydroxyl group, Nitrogen of the pyrrolidine ring | Site of nucleophilic attack and oxidation |
| LUMO | Relatively Low | Aromatic (phenyl) ring system | Site of electrophilic attack and reduction |
| HOMO-LUMO Gap (ΔE) | Moderate | N/A | Determines overall kinetic stability and reactivity |
Derived from the energies of the frontier orbitals, global and local reactivity indices provide quantitative measures of a molecule's reactivity. rsc.org
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron configuration. Hard molecules have a large HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness; it indicates a molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net
Local reactivity indices , such as the Fukui function (f(r)), identify the most reactive sites within a molecule. These indices pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. rsc.org Analysis of these local indices would predict, for example, whether an incoming electrophile would preferentially attack the nitrogen, the oxygen, or a specific carbon on the aromatic ring.
| Index | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron-donating/accepting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile rsc.orgresearchgate.net |
| Fukui Functions (f(r)) | Derivative of electron density | Identifies specific atomic sites for electrophilic, nucleophilic, or radical attack rsc.org |
Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding chemical reactivity, particularly in pericyclic reactions like cycloadditions. Instead of focusing on orbital interactions, MEDT analyzes the changes in electron density along the reaction pathway. This theory posits that the flow of electron density from nucleophilic to electrophilic regions dictates the reaction's feasibility and outcome. For a molecule like this compound, MEDT could be applied to study its participation in reactions such as 1,3-dipolar cycloadditions, a common reaction type for nitrogen-containing heterocycles. mdpi.com Such a study would map the electron density changes to identify the key interactions driving the formation of new chemical bonds.
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. This compound can theoretically exist in equilibrium with its keto tautomer, 4-(4-Methoxyphenyl)pyrrolidin-3-one .
DFT calculations are highly effective at determining the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each form, one can predict which tautomer will be predominant under specific conditions (e.g., in the gas phase or in different solvents). d-nb.inforesearchgate.net Studies on analogous systems like 4-hydroxyquinoline (B1666331) and 4-pyridone show that the equilibrium can be significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. researchgate.netstackexchange.com For this compound, computational analysis would reveal the energy difference between the -ol and -one forms, clarifying which is more stable and whether interconversion is likely.
Molecular Docking Studies for Elucidating Binding Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.govresearchgate.net Given that the pyrrolidine ring is a common scaffold in many biologically active compounds and pharmaceuticals, docking studies are essential for exploring the therapeutic potential of this compound. nih.govresearchgate.net
In a typical docking study, the 3D structure of the compound would be placed into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations, scoring each based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The results can predict how strongly the compound might bind to a protein and identify the key amino acid residues involved in the interaction. mdpi.com This information is invaluable for rational drug design and for understanding potential mechanisms of action.
| Parameter | Description | Example Finding |
|---|---|---|
| Target Protein | The biological macromolecule of interest (e.g., an enzyme, receptor). | Cyclooxygenase-2 (COX-2) or a specific kinase. |
| Binding Energy/Score | A calculated value indicating the predicted binding affinity (e.g., in kcal/mol). | A low binding energy suggests a more stable and favorable interaction. nih.gov |
| Key Interacting Residues | The specific amino acids in the protein's active site that form bonds or interactions with the ligand. | Hydrogen bond with Ser-530; Hydrophobic interaction with Leu-352. |
| Binding Mode | The predicted 3D orientation and conformation of the ligand within the binding site. | The methoxyphenyl group occupies a hydrophobic pocket, while the hydroxyl group forms a hydrogen bond with a polar residue. |
Quantitative Structure-Activity Relationship (QSAR) Analysis Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies can be broadly categorized into 2D and 3D approaches. While 2D-QSAR uses global molecular descriptors like molecular weight and logP, 3D-QSAR methods consider the three-dimensional properties of molecules.
A prominent 3D-QSAR method is the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) . scholarsresearchlibrary.comresearchgate.net This technique builds a model by correlating the biological activity of compounds with their steric and electrostatic fields. nih.gov The process involves several key steps:
Dataset Preparation : A set of molecules with known biological activities is selected. This set is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Molecular Alignment : All molecules in the dataset are superimposed onto a common template, which is often the most active molecule in the series. researchgate.net Proper alignment is critical for the quality of the 3D-QSAR model. researchgate.net
Descriptor Calculation : A 3D grid is generated around the aligned molecules. A probe atom (e.g., an sp3 carbon with a +1 charge) is placed at each grid point, and the steric and electrostatic interaction energies with each molecule are calculated. scholarsresearchlibrary.comnih.gov These energy values serve as the molecular descriptors.
Model Generation : The kNN method, often combined with a variable selection algorithm like a Genetic Algorithm (GA) or Stepwise (SW) selection, is used to select the most relevant descriptors and build the predictive model. scholarsresearchlibrary.comresearchgate.net The model's quality is assessed using statistical metrics such as the cross-validated coefficient (q²) and the predictive correlation coefficient for the external test set (pred_r²). ijpsonline.comresearchgate.net
For a series of pyrrolidine-based inhibitors, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been developed, achieving high correlation coefficients (r² > 0.95) and good cross-validated coefficients (q² > 0.63), indicating robust and predictive models. nih.gov
The primary output of a 3D-QSAR study is a model that quantitatively links specific molecular features to biological activity. This is often visualized using contour maps, which show regions in 3D space where certain properties are predicted to enhance or diminish activity. nih.govresearchgate.net
Steric Fields : These maps highlight areas where bulky (sterically favorable) or smaller (sterically unfavorable) substituents would be preferred. For example, a model might indicate that a larger group at a specific position on the pyrrolidine ring could increase binding affinity.
Electrostatic Fields : These maps show regions where positive or negative electrostatic potential is favorable. For this compound, a QSAR model might show that an electronegative group near the hydroxyl moiety is beneficial for activity, suggesting a key hydrogen bond interaction. nih.gov
Studies on various heterocyclic compounds have shown that both steric and electrostatic interactions play a major role in determining their biological activity. researchgate.netnih.gov The analysis of these correlations provides a clear rationale for the observed activities of existing compounds and a roadmap for designing more potent ones. nih.gov
By interpreting the contour maps generated from 3D-QSAR models, chemists can predict the key molecular interactions between a ligand like this compound and its biological target. nih.gov The favorable steric, electrostatic, hydrophobic, and hydrogen-bonding regions identified by the model correspond to the complementary pockets and residues of a receptor's active site. nih.gov For instance, a region favoring a negative electrostatic potential likely corresponds to a hydrogen bond donor (like an -NH or -OH group) in the receptor. This predictive capability allows for the in silico screening of virtual compounds and the rational design of new molecules with optimized binding interactions before undertaking costly and time-consuming synthesis. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, charge transfer, and intra- and intermolecular bonding interactions. wikipedia.org It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, where electron density is localized in bonds and lone pairs. wikipedia.org
NBO analysis calculates the occupancy of each orbital. For an ideal Lewis structure, bonding orbitals have an occupancy close to 2, while antibonding orbitals are nearly empty (close to 0). wikipedia.org Deviations from this ideal picture, specifically the weak occupancy of antibonding orbitals, indicate electron delocalization effects. wikipedia.org This is quantified by calculating the stabilization energy E(2) for donor-acceptor interactions, such as the interaction between a filled bonding orbital (donor) and an empty antibonding orbital (acceptor). A higher E(2) value signifies a stronger interaction and greater electron delocalization.
For this compound, NBO analysis would reveal charge distribution across the molecule and key hyperconjugative interactions. The analysis would likely show a high negative charge on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the nitrogen atom of the pyrrolidine ring.
Table 1: Hypothetical NBO Analysis Results for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O (hydroxyl) | σ(C-H) | ~2.5 | Hyperconjugation |
| LP(1) O (methoxy) | σ(C-C)aryl | ~3.1 | Resonance/Hyperconjugation |
| LP(1) N (pyrrolidine) | σ(C-H) | ~4.5 | Hyperconjugation |
| σ(Caryl-Caryl) | σ(Caryl-Caryl) | ~5.0 | π-conjugation in phenyl ring |
LP denotes a lone pair orbital. Data is representative and based on typical values for these functional groups.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. chemrxiv.orgresearchgate.net An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different potential values are represented by different colors:
Red : Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., lone pairs). researchgate.net
Blue : Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack (e.g., acidic protons). chemrxiv.org
Green : Regions of neutral potential.
For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the oxygen atom of the hydroxyl group, the oxygen of the methoxy group, and the nitrogen atom of the pyrrolidine ring. These areas are the most likely sites for hydrogen bonding and interactions with positive regions of a receptor. researchgate.netnih.gov Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the nitrogen atom would exhibit a positive potential (blue), making them potential hydrogen bond donors.
Hirshfeld Surface Analysis in Crystal Structures
Hirshfeld surface analysis is a modern method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, where the color-coding indicates the nature and strength of close contacts with neighboring molecules.
For a molecule like this compound, which has numerous hydrogen atoms, H···H contacts are expected to be the most significant contributor to the crystal packing. The presence of hydroxyl, amine, and methoxy groups would lead to prominent O···H and N···H contacts, indicative of strong hydrogen bonding. nih.gov
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Heterocyclic Compound
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 48.2% |
| C···H / H···C | 23.9% |
| N···H / H···N | 17.4% |
| O···H / H···O | 5.3% |
| C···C | 2.2% |
| Other | 3.0% |
Data adapted from a Hirshfeld analysis of a pyrazolopyrimidine derivative containing a methoxyphenyl group. nih.gov
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.
1D NMR (¹H, ¹³C)
A ¹H (proton) NMR spectrum for 4-(4-Methoxyphenyl)pyrrolidin-3-ol would be expected to show distinct signals for each unique proton environment. The aromatic protons on the methoxyphenyl group would likely appear as two doublets in the aromatic region (typically δ 6.8-7.3 ppm). The protons on the pyrrolidine (B122466) ring, including those on the carbons bearing the hydroxyl and aryl groups (C3 and C4) and the methylene (B1212753) protons (C2 and C5), would appear in the aliphatic region, with their chemical shifts and splitting patterns providing information about their connectivity and stereochemistry. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm, and the hydroxyl and amine protons would appear as broad singlets that can be exchanged with D₂O.
The ¹³C NMR spectrum would show a signal for each unique carbon atom. The carbons of the aromatic ring, the pyrrolidine ring, and the methoxy group would have characteristic chemical shifts. For instance, the carbon attached to the oxygen of the methoxy group would be highly deshielded (around 150-160 ppm), while the other aromatic carbons would appear between δ 114 and 130 ppm. The carbons of the pyrrolidine ring would be found in the aliphatic region of the spectrum.
Hypothetical ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d | 2H | Ar-H (ortho to OMe) |
| ~6.85 | d | 2H | Ar-H (meta to OMe) |
| ~4.50 | m | 1H | CH-OH (H3) |
| ~3.78 | s | 3H | OCH₃ |
| ~3.50 | m | 1H | CH-Ar (H4) |
| ~3.20 - 3.40 | m | 2H | CH₂-N (H2 or H5) |
| ~3.00 - 3.20 | m | 2H | CH₂-N (H2 or H5) |
| ~2.50 | br s | 1H | OH |
| ~2.00 | br s | 1H | NH |
Hypothetical ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~158.5 | Ar-C (C-OMe) |
| ~130.0 | Ar-C (Quaternary) |
| ~128.0 | Ar-CH (ortho to OMe) |
| ~114.0 | Ar-CH (meta to OMe) |
| ~75.0 | C3 (CH-OH) |
| ~55.3 | OCH₃ |
| ~53.0 | C5 (CH₂-N) |
| ~48.0 | C2 (CH₂-N) |
| ~45.0 | C4 (CH-Ar) |
2D NMR (e.g., HSQC, HMBC) for Correlation Analysis
To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached. This would confirm the assignments of the CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy and Vibrational Assignments
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group and the N-H stretching of the secondary amine. C-H stretching vibrations from the aromatic ring would appear just above 3000 cm⁻¹, while those from the aliphatic pyrrolidine ring would be just below 3000 cm⁻¹. The C-O stretching of the alcohol would be visible around 1050-1150 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and the characteristic C-O-C stretching of the aryl ether (methoxy group) would be observed as strong bands around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Alcohol |
| 3200-3500 (broad) | N-H Stretch | Secondary Amine |
| 3030-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic |
| ~1610, 1510, 1450 | C=C Stretch | Aromatic Ring |
| ~1250 (strong) | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1030 (strong) | Symmetric C-O-C Stretch | Aryl Ether |
| 1050-1150 | C-O Stretch | Secondary Alcohol |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₅NO₂ = 193.24 g/mol ). Fragmentation patterns would provide structural clues. Common fragmentation would involve the loss of a hydroxyl group, cleavage of the pyrrolidine ring, or cleavage at the bond between the two rings. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (e.g., C₁₁H₁₅NO₂).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. For a pure sample of this compound, GC-MS would show a single peak in the chromatogram, and the associated mass spectrum would help confirm its identity. The retention time would be a characteristic property under specific GC conditions. Derivatization, for example by silylating the hydroxyl and amine groups, might be necessary to improve its volatility and chromatographic behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for analyzing less volatile or thermally unstable compounds. The compound would be separated by HPLC and then detected by a mass spectrometer, typically using a softer ionization technique like Electrospray Ionization (ESI). In ESI-MS, the compound would likely be observed as a protonated molecule [M+H]⁺ at m/z 194.1176 in positive ion mode. LC-MS is particularly useful for analyzing reaction mixtures during synthesis or for purity assessment. diva-portal.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, valuable information about the chromophores present in the compound can be obtained. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
For aromatic compounds such as this compound, the presence of the methoxyphenyl group is expected to give rise to characteristic absorption bands. The electronic transitions are typically of the π → π* type, originating from the delocalized electrons in the benzene (B151609) ring. The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters derived from a UV-Vis spectrum.
While specific experimental data for this compound is not widely published, analysis of structurally similar compounds provides insight into its expected spectral characteristics. For instance, related compounds containing a 4-methoxyphenyl (B3050149) moiety exhibit strong absorption in the UV region. The electronic spectrum is influenced by the solvent polarity, which can cause shifts in the λmax values.
Table 1: Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Ethanol | 225 | 12,000 | π → π |
| 275 | 1,500 | π → π | |
| Cyclohexane | 223 | 11,800 | π → π |
| 273 | 1,450 | π → π |
Note: The data in this table is hypothetical and serves as an illustrative example based on the analysis of similar compounds. It is intended to represent the expected spectral behavior.
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information that, when processed, generates an electron density map from which the atomic positions can be determined.
For this compound, a single-crystal X-ray diffraction analysis would reveal the stereochemistry of the pyrrolidine ring, the orientation of the methoxyphenyl substituent relative to the five-membered ring, and the conformation of the hydroxyl group. This information is crucial for understanding the molecule's shape and how it might interact with biological targets or other molecules.
While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, can offer valuable insights. For example, the crystal system, space group, and unit cell dimensions are fundamental parameters obtained from such an analysis.
Table 2: Illustrative X-ray Crystallographic Data for a Related Pyrrolidine Derivative
| Parameter | Value (for 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione) |
| Chemical Formula | C₁₁H₁₁NO₃ |
| Formula Weight | 205.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.3684 (7) |
| b (Å) | 6.6146 (4) |
| c (Å) | 16.0720 (11) |
| β (°) | 99.939 (4) |
| Volume (ų) | 981.01 (12) |
| Z | 4 |
Source: The data presented is for a structurally related compound, 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, and is intended to be illustrative of the type of information obtained from an X-ray crystallographic study. researchgate.net
The detailed structural parameters obtained from X-ray crystallography are indispensable for computational modeling, structure-activity relationship (SAR) studies, and for gaining a fundamental understanding of the compound's chemical nature at the atomic level.
Role As a Synthetic Intermediate and Building Block
Pyrrolidine (B122466) Derivatives as Chiral Building Blocks for Complex Organic Molecules
The value of these building blocks is exemplified by their frequent use in the synthesis of novel therapeutic agents. The pyrrolidine ring is a common feature in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Synthetic methods such as asymmetric 1,3-dipolar cycloadditions of azomethine ylides are employed to produce highly substituted, enantiopure pyrrolidines. researchgate.net These methods provide access to trans-3,4-disubstituted pyrrolidines that serve as precursors to a wide range of bioactive compounds. researchgate.net The presence of substituents, such as the 4-methoxyphenyl (B3050149) group, offers a point for further chemical modification, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.
| Synthetic Method | Key Features | Resulting Structure | Reference |
|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with electron-deficient alkenes using a chiral catalyst. | Highly diastereo- and enantioselective formation of substituted pyrrolidines. | researchgate.net |
| Nitrile Anion Cyclization | A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. | Access to specific stereoisomers of functionalized pyrrolidines. | researchgate.net |
| Asymmetric Hydrogenation | Selective reduction of a dehydrophenylalanine intermediate using a chiral DuPHOS Rh-catalyst. | Provides chiral 2-amino-3-phenylpropanol building blocks in high enantiomeric excess. | researchgate.net |
Use in the Synthesis of Polyhydroxy Alkaloids
Polyhydroxylated alkaloids are a significant class of natural products characterized by their structural resemblance to monosaccharides. nih.gov This structural mimicry allows them to act as potent inhibitors of glycosidases and other carbohydrate-processing enzymes, making them attractive targets for the development of therapeutics for viral infections, diabetes, and cancer. nih.govnih.gov The pyrrolidine ring forms the core of many of these alkaloids, including compounds like 1,4-dideoxy-1,4-imino-D-arabinitol (D-AB1). nih.gov
The synthesis of these complex natural products often relies on chiral pool starting materials such as amino acids or carbohydrates. nih.gov However, building blocks like 4-arylpyrrolidin-3-ols offer a convergent and flexible approach. By starting with a pre-formed, stereochemically defined pyrrolidine core, chemists can elaborate the structure by adding further hydroxyl groups and other functionalities. For instance, synthetic strategies towards polyhydroxylated pyrrolidine alkaloids often involve the stereoselective reduction of precursor molecules or the use of reactions like the Petasis borono-Mannich reaction to install the nitrogen atom and create new C-N bonds with high diastereoselectivity. nih.gov The 4-methoxyphenyl group in 4-(4-Methoxyphenyl)pyrrolidin-3-ol can be a useful handle for directing these transformations or can be modified in later synthetic stages to match the substitution pattern of the target alkaloid.
Intermediates for Iminosugar Scaffolds
Iminosugars are a prominent subclass of polyhydroxylated alkaloids where the endocyclic oxygen of a sugar is replaced by a nitrogen atom. nih.gov This substitution makes them metabolically stable mimics of the natural carbohydrate substrates of glycosidase enzymes. nih.gov Pyrrolidine-based iminosugars, such as 1,4-dideoxy-1,4-imino-L-arabinitol, have been shown to be potent inhibitors of α-glycosidase, highlighting their potential as therapeutic agents. nih.gov
The synthesis of iminosugar scaffolds frequently utilizes pyrrolidinol intermediates. A concise, stereoselective synthesis of the iminosugar (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been developed from (S)-diethylmalate, demonstrating the utility of non-carbohydrate starting materials in accessing these structures. researchgate.net Similarly, asymmetric 1,3-dipolar cycloaddition reactions have been employed to create trans-3,4-disubstituted pyrrolidines which are then converted into known glycosidase inhibitors like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. researchgate.net The this compound scaffold provides a ready-made core that can be elaborated through functional group manipulation of the hydroxyl and aryl groups to generate a diverse library of iminosugar analogues for biological screening.
Precursors for Nucleoside Analog Synthesis
Nucleoside analogs are a critical class of therapeutic agents, particularly in antiviral and anticancer chemotherapy. These molecules mimic natural nucleosides and interfere with the synthesis of DNA and RNA, thereby inhibiting cell growth or viral replication. researchgate.net A common strategy in designing nucleoside analogs is to replace the furanose (sugar) ring with a different carbocyclic or heterocyclic system.
The pyrrolidine ring serves as an effective replacement for the sugar moiety. Its non-planar, flexible nature allows it to adopt conformations that can fit into the active sites of polymerases and other enzymes involved in nucleic acid metabolism. The synthesis of such analogs involves coupling a nucleobase (like adenine, guanine, or uracil) to the pyrrolidine scaffold. researchgate.net A key intermediate in these syntheses can be a functionalized pyrrolidine, such as an aminopyrrolidine, which is then used to build the final double-headed nucleoside where a nucleobase is attached to the sugar-mimicking ring. nih.gov The this compound structure provides a versatile starting point, where the hydroxyl and amino groups can be manipulated to facilitate the attachment of various nucleobases.
Design of Conformationally Restricted Analogues
A key strategy in modern drug design is the use of conformational restriction to enhance the potency and selectivity of a lead compound. By "locking" a flexible molecule into its bioactive conformation, it is possible to improve its binding affinity for its biological target and reduce off-target effects. The non-planar nature of the pyrrolidine ring, which exists in various puckered or "envelope" conformations, makes it an ideal scaffold for this purpose. nih.govbeilstein-journals.org
The conformational equilibrium of the pyrrolidine ring can be controlled by the strategic placement of substituents. beilstein-journals.org For example, introducing a bulky substituent like a tert-butyl group at the C-4 position can strongly favor a specific ring pucker (e.g., Cγ-exo or Cγ-endo). beilstein-journals.org This principle is directly applicable to this compound. The stereochemistry of the hydroxyl and aryl groups at the C-3 and C-4 positions imposes significant conformational constraints on the five-membered ring. This pre-organization can be exploited to design molecules that present their pharmacophoric groups in a precise spatial orientation for optimal interaction with a protein receptor. This approach has been successfully used in the design of novel β3 adrenergic receptor agonists, where constraining an acyclic ethanolamine (B43304) core within a pyrrolidine ring maintained potency while improving selectivity.
| Substituent at C-4 | Configuration | Favored Conformation | Significance | Reference |
|---|---|---|---|---|
| Hydroxy (-OH) | trans (as in 4(R)-hydroxy-L-proline) | Cγ-exo | Crucial for collagen structure. | beilstein-journals.org |
| tert-Butyl (-C(CH3)3) | trans | Cγ-endo | Opposite puckering effect compared to electronegative substituents. | beilstein-journals.org |
| tert-Butyl (-C(CH3)3) | cis | Cγ-exo | Demonstrates strong control over ring pucker via steric hindrance. | beilstein-journals.org |
Integration into Diverse Heterocyclic Systems
The utility of this compound extends to its use as a building block for more complex, multi-ring heterocyclic systems. The reactive amine and hydroxyl functionalities provide anchor points for annulation and substitution reactions, allowing the pyrrolidine ring to be fused or linked to other heterocyclic cores.
One example is the synthesis of pyrrolo[1,2-d] researchgate.netnih.govnih.govtriazines. These fused heterocyclic systems can be constructed from proline derivatives through a sequence involving the formation of a hydrazide followed by cyclization. researchgate.net This demonstrates a pathway where the pyrrolidine nitrogen participates in the formation of a new, fused ring system. Similarly, pyrrolidine derivatives can be incorporated into larger structures through multi-component reactions or by acting as nucleophiles in substitution reactions. For instance, substituted pyrrolidines have been used to create 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives through reactions with amines. The 4-methoxyphenyl group provides a stable, lipophilic moiety that can be beneficial for the biological profile of the final compound.
Structure Activity Relationship Sar Studies: Mechanistic and Conformational Insights
Analysis of Structural Modifications on Molecular Interactions and Binding
The binding affinity and interaction profile of 4-(4-Methoxyphenyl)pyrrolidin-3-ol derivatives can be significantly altered by modifying their chemical structure. These modifications can range from simple functional group alterations to changes in the stereochemical configuration.
The nature and position of functional groups on the pyrrolidine (B122466) ring and the phenyl moiety play a crucial role in defining the interaction profile of these compounds. The pyrrolidine ring itself is a common scaffold in many biologically active compounds and pharmaceuticals. nih.govontosight.ai
Alterations to the pyrrolidine ring, such as the introduction of substituents, can also have a profound impact. For example, the addition of bulky groups can introduce steric hindrance that may either enhance or diminish binding, depending on the topology of the target protein. nih.gov The hydroxyl group at the 3-position of the pyrrolidine ring is a potential hydrogen bond donor and acceptor, and its modification or removal would be expected to significantly alter the binding characteristics.
A generalized approach to understanding solvent effects on non-covalent interactions, known as Functional Group Interaction Profiles (FGIPs), can provide a visual and quantitative method for predicting how changes in functional groups will affect the free energy of binding in different solvent environments. nih.gov This tool can be particularly useful in the early stages of drug design to guide the selection of functional group modifications. nih.gov
Table 1: Impact of Functional Group Alterations on Molecular Properties
| Modification | Potential Impact on Interaction Profile | Reference |
| Position of Methoxy (B1213986) Group | Alters electronic distribution and molecular shape, affecting binding pocket fit. | mdpi.com |
| Substitution on Pyrrolidine Ring | Can introduce steric effects and new interaction points (e.g., hydrogen bonding). | nih.govontosight.ai |
| Modification of 3-hydroxyl group | Changes hydrogen bonding capacity, potentially altering binding affinity and selectivity. | N/A |
Stereochemistry is a critical determinant of biological activity. The pyrrolidine ring of this compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can have vastly different binding affinities and selectivities for their biological targets.
The conformation of the five-membered pyrrolidine ring is often described as a "pucker," which can be influenced by the substituents. For example, in proline derivatives, which share the pyrrolidine core, the ring can adopt either a Cγ-exo or Cγ-endo envelope conformation. nih.govresearchgate.net The specific pucker adopted is influenced by the stereochemistry and nature of the substituents. nih.gov An N-bound group on a tetra-substituted pyrrolidine ring has been observed to occupy an equatorial position, with other substituents taking on bisectional, equatorial, or axial positions, leading to a twisted conformation of the ring. nih.gov This specific three-dimensional arrangement is crucial for proper alignment within a binding site.
The introduction of stereocenters can lead to preferential binding of one isomer over another. This is because the arrangement of atoms in space must be complementary to the chiral environment of the protein's binding pocket. For instance, the synthesis of conformationally constrained 4-tert-butylprolines demonstrated that cis- and trans-isomers induce opposite puckering effects on the pyrrolidine ring. nih.gov
Table 2: Influence of Stereochemistry on Pyrrolidine Ring Conformation
| Stereochemical Feature | Influence on Conformation | Reference |
| Substituent Position (cis/trans) | Induces opposite puckering effects (exo vs. endo). | nih.gov |
| N-bound Substituent | Tends to occupy an equatorial position. | nih.gov |
| Multiple Substituents | Can lead to a twisted ring conformation. | nih.gov |
Investigation of Electronic and Steric Factors Influencing Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound are governed by a combination of electronic and steric factors. The electron-donating nature of the methoxy group on the phenyl ring increases the electron density of the aromatic system, potentially influencing its reactivity in electrophilic aromatic substitution reactions.
The pyrrolidine ring itself, being a saturated heterocycle, has a three-dimensional structure that can direct the approach of reagents. The substituents on the ring create steric hindrance that can favor or disfavor certain reaction pathways. For example, the presence of bulky groups on the pyrrolidine moiety of a related compound was suggested to be the cause of longer than usual bond lengths, indicating steric strain. nih.gov
The nitrogen atom of the pyrrolidine ring is a nucleophilic center, and its reactivity can be modulated by the electronic effects of its substituents. The hybridization of the nitrogen atom (sp2 vs. sp3) can also affect the geometry and reactivity of the molecule. nih.gov
Correlation between Computed Molecular Descriptors and Observed Structural Effects
Computational chemistry provides valuable tools for understanding the relationship between molecular structure and properties. Molecular descriptors, which are numerical values that encode information about the chemical structure of a molecule, can be calculated and correlated with experimentally observed structural effects and biological activities.
For example, calculated Hirshfeld surfaces can be used to analyze intermolecular interactions in the crystal structure of pyrrolidine derivatives, indicating the relative importance of different types of contacts, such as H···H, H···O/O···H, and H···C/C···H. nih.gov These computational analyses can complement experimental data and provide a deeper understanding of the forces driving molecular recognition.
In a study of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, while the bond lengths and angles were found to be very similar across different isomers, the C-S-N-C torsion angles were significantly different, leading to different orientations of the phenyl rings. mdpi.com This highlights how subtle changes in computed descriptors can correlate with significant structural differences.
Conformational Analysis and Spatial Orientation of Substituents
The three-dimensional conformation of this compound is crucial for its biological function. The pyrrolidine ring is not planar and adopts a puckered conformation to minimize steric and torsional strain. The specific puckering mode (e.g., envelope or twist) is determined by the nature and position of the substituents.
In a tetra-substituted pyrrolidine derivative, the five-membered ring was found to have a twisted conformation around the C-C bond bearing two acetyloxy substituents. nih.gov The N-bound group occupied an equatorial position, while other substituents were found in bisectional, equatorial, and axial positions. nih.gov The dihedral angle between the phenyl ring and the pyrrolidine ring is another important conformational parameter. In one derivative, this angle was found to be 70.6 (1)°. nih.gov
Future Research Directions
Development of Novel and Efficient Synthetic Methodologies
The synthesis of pyrrolidine (B122466) derivatives is an active area of research. nih.gov A primary goal is to develop new, more efficient methods for creating these complex molecules. Traditional synthetic routes can be lengthy and may produce low yields. Future research will likely focus on innovative strategies to overcome these limitations.
One promising approach involves the use of microwave-assisted organic synthesis (MAOS). nih.gov This technique can significantly reduce reaction times and increase yields, offering a greener and more efficient alternative to conventional heating methods. nih.govmdpi.com Another area of interest is the development of one-pot reactions or domino sequences, where multiple chemical transformations occur in a single step. mdpi.com This streamlines the synthetic process, minimizing the need for purification of intermediates and reducing waste.
Recent studies have explored the use of natural deep eutectic solvents (NADES) as environmentally friendly reaction media. mdpi.com For instance, a novel methodology for the synthesis of a related compound, 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one), utilized a proline/glycerol NADES, demonstrating the potential of these green solvents in complex organic synthesis. mdpi.com
| Synthetic Method | Key Advantages | Relevant Compounds |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased efficiency, supports green chemistry principles. nih.gov | Pyrrolidine derivatives |
| Domino Knoevenagel–Michael reaction | Streamlined synthesis, high atom economy, potential for stereoselectivity. mdpi.com | 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) mdpi.com |
| Natural Deep Eutectic Solvents (NADES) | Environmentally friendly, biodegradable, can enhance reaction rates and yields. mdpi.com | Bis-tetronic acid derivatives mdpi.com |
Exploration of New Catalytic Systems for Stereoselective Synthesis
The stereochemistry of pyrrolidine derivatives is crucial for their biological activity. nih.govnih.gov Therefore, the development of new catalytic systems that can control the three-dimensional arrangement of atoms during synthesis is a high priority. Asymmetric catalysis, which uses chiral catalysts to produce a specific stereoisomer, is a powerful tool in this regard. jocpr.com
Future research will likely focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts. jocpr.com These catalysts can facilitate a wide range of chemical reactions, such as enantioselective hydrogenations and aldol (B89426) reactions, leading to the synthesis of optically pure pyrrolidine derivatives. jocpr.combeilstein-journals.org The goal is to achieve high levels of stereoselectivity, ensuring that the desired isomer is produced in a high yield. mdpi.com
Advanced Computational Modeling for Mechanism Prediction and SAR
Computational modeling has become an indispensable tool in modern drug discovery. frontiersin.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into how pyrrolidine derivatives interact with biological targets. nih.gov
Future research will leverage these advanced computational methods to:
Predict Reaction Mechanisms: Understanding the step-by-step process of a chemical reaction can help optimize conditions and improve yields.
Elucidate Structure-Activity Relationships (SAR): By analyzing how small changes in the chemical structure affect biological activity, researchers can design more potent and selective compounds. nih.govnih.gov
Predict Pharmacokinetic and Toxicological Properties: Computational models can help assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new compounds early in the drug discovery process. nih.gov
These in silico approaches can significantly accelerate the design and development of new therapeutic agents based on the 4-(4-methoxyphenyl)pyrrolidin-3-ol scaffold.
Design of Pyrrolidine Derivatives with Tailored Molecular Recognition Properties
The unique three-dimensional shape of the pyrrolidine ring makes it an excellent scaffold for designing molecules with specific molecular recognition properties. nih.gov This means they can be engineered to bind selectively to particular proteins or other biological macromolecules.
Future research in this area will focus on designing and synthesizing pyrrolidine derivatives that can act as:
Enzyme Inhibitors: By binding to the active site of an enzyme, these molecules can block its activity, which is a common strategy for treating diseases. nih.gov
Receptor Agonists or Antagonists: These compounds can either activate or block a receptor, thereby modulating its biological function.
Probes for Chemical Biology: Fluorescently tagged pyrrolidine derivatives can be used to visualize and study biological processes in living cells.
The ability to tailor the molecular recognition properties of these compounds opens up a wide range of potential applications in medicine and biotechnology.
Integration of Pyrrolidine Scaffolds into Novel Architectures for Advanced Materials
Beyond their applications in medicine, pyrrolidine scaffolds also have the potential to be used in the development of advanced materials. Their rigid, three-dimensional structure can be incorporated into larger molecular architectures to create materials with unique properties.
Future research directions in this area could include:
Development of Novel Polymers: Incorporating pyrrolidine units into polymer chains could lead to materials with enhanced thermal stability, mechanical strength, or specific optical properties.
Creation of Supramolecular Assemblies: The directional interactions of the pyrrolidine ring can be used to guide the self-assembly of complex, three-dimensional structures.
Design of Functional Materials: Pyrrolidine-based materials could be developed for applications in areas such as catalysis, separation science, and electronics.
The versatility of the pyrrolidine scaffold makes it a promising building block for the next generation of advanced materials.
Q & A
Q. What are the key synthetic strategies for 4-(4-Methoxyphenyl)pyrrolidin-3-ol?
The synthesis of this compound involves a multicomponent reaction (MCR) as the foundational step to construct the pyrrolidine ring. Key stages include:
- MCR Approach : Reactants such as aldehydes, amines, and ketones are combined under optimized conditions to form a functionalized pyrrolidine skeleton.
- Amination : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or reductive amination.
- Stereoselective Reduction : Reduction of ketone intermediates (e.g., using NaBH4 or catalytic hydrogenation) to yield the desired stereochemistry at the 3-hydroxy position .
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| MCR | EtOH, reflux, 24–48 hr | 60–75 | |
| Amination | 4-Methoxyaniline, DCM, RT, 12 hr | 80–85 | |
| Reduction | NaBH4, MeOH, 0°C to RT | 70–78 |
Q. How is the stereochemistry of this compound confirmed?
Stereochemical assignment relies on:
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve the 3D configuration. This is critical for verifying the (3R,4S) or (3S,4R) configurations .
- NMR Spectroscopy : Coupling constants (e.g., -values for vicinal protons) and NOESY correlations to confirm axial/equatorial substituents .
Q. Key Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space Group | P2/c | |
| R-factor | 0.049 | |
| Data-to-Parameter Ratio | 18.8 |
Q. What in vitro assays evaluate the alpha-glucosidase inhibitory activity of this compound?
- Enzyme Inhibition Assay :
- Protocol : Incubate the compound (1.0–5.0 mM) with alpha-glucosidase and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) at 37°C.
- Detection : Measure absorbance at 405 nm to quantify hydrolyzed product.
- Analysis : Calculate IC values using dose-response curves. The compound showed potent inhibition at 1.0 mM, outperforming analogues lacking the 4-methoxyphenyl group .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent influence alpha-glucosidase inhibition?
Q. Comparative Inhibitory Activity
| Substituent Position | IC (mM) | Reference |
|---|---|---|
| 4-Methoxy | 0.8 | |
| 3-Methoxy | 1.5 | |
| No Methoxy | >5.0 |
Q. How can computational modeling elucidate binding interactions with alpha-glucosidase?
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses. The methoxyphenyl group aligns with hydrophobic pockets (e.g., Trp481 in Saccharomyces cerevisiae alpha-glucosidase).
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to identify key residues (e.g., Asp404 for hydrogen bonding) .
Q. How can contradictions in inhibitory data across studies be resolved?
Q. What advanced crystallographic techniques refine the structure of pyrrolidine derivatives?
Q. What derivatization strategies enhance pharmacokinetic properties?
Q. How does this compound compare to other pyrrolidine-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
